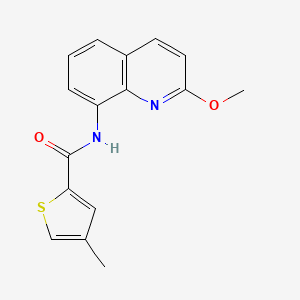

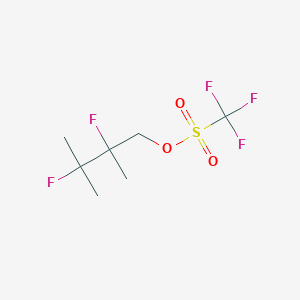

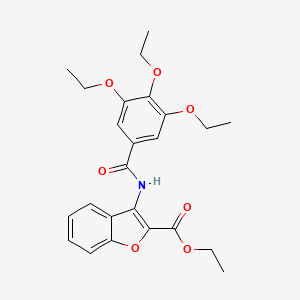

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan and thiophene are both heterocyclic compounds, which are very important in the field of medicinal chemistry . They are used as building blocks in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of compounds containing furan and thiophene often involves the creation of a combinatorial library, which is a collection of systematically varied compounds known as analogs . These libraries are used in the search for new drug molecules .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Furan is a similar compound, but it contains an oxygen atom instead .Chemical Reactions Analysis

Furan and thiophene derivatives are used in various chemical reactions to produce compounds with a wide range of therapeutic properties . These include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Catalysis Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide and its derivatives have shown significant efficacy in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method facilitates the coupling of a wide range of (hetero)aryl bromides with various amines at relatively low temperatures and catalyst loadings, yielding important building blocks for pharmaceutical applications (Bhunia, Kumar, & Ma, 2017). Additionally, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide serves as an effective catalyst system for Goldberg amidation, showing broad applicability towards various functionalized (hetero)aryl chlorides and amides, including the arylation of lactams and oxazolidinones (De, Yin, & Ma, 2017).

Synthesis and Design

Research into furan-2-ylmethylene thiazolidinediones, which share structural similarities with the compound of interest, has contributed to the development of selective inhibitors for specific enzymes relevant in inflammatory and autoimmune diseases. This highlights the compound's potential as a scaffold for designing potent enzyme inhibitors (Pomel et al., 2006). The innovative synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides further exemplifies the versatility of oxalamide derivatives in synthesizing anthranilic acid derivatives and oxalamides, offering new avenues for chemical synthesis (Mamedov et al., 2016).

Material Science and Molecular Interaction

The study of phenothiazine derivatives with furan and thiophene as conjugated linkers in dye-sensitized solar cells demonstrates the influence of such molecular structures on device performance, with certain configurations leading to significantly improved solar energy-to-electricity conversion efficiency. This underscores the role of furan and thiophene units in enhancing the photovoltaic properties of organic materials (Kim et al., 2011).

Future Directions

The future of furan and thiophene derivatives in medicinal chemistry looks promising. As the world’s population is increasing, health problems have also become a very serious clinical problem . Therefore, it is an urgent requirement for scientists to design and discover new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch .

Mechanism of Action

Target of Action

The compound, also known as N-[3-(furan-3-yl)-3-hydroxypropyl]-N’-(thiophen-2-ylmethyl)oxamide, is a synthetic derivative of thiophene . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to be effective against various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .

Mode of Action

It can be inferred from the therapeutic properties of thiophene derivatives that the compound likely interacts with its targets to modulate their function . This could result in changes in cellular processes, leading to the observed therapeutic effects .

Biochemical Pathways

Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound likely affects multiple biochemical pathways . The downstream effects of these changes could include modulation of inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor activity, mitosis, microbial activity, kinase activity, and cancer .

Result of Action

Given the therapeutic properties of thiophene derivatives, it can be inferred that the compound likely has a wide range of effects at the molecular and cellular level .

Properties

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c17-12(10-4-6-20-9-10)3-5-15-13(18)14(19)16-8-11-2-1-7-21-11/h1-2,4,6-7,9,12,17H,3,5,8H2,(H,15,18)(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPAXJDOAXBAHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C(=O)NCCC(C2=COC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2405292.png)

![8-(4-Bromophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2405295.png)

![N-(2,5-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![9-(2,5-dimethylbenzyl)-3-(4-methoxyphenyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2405301.png)